Bradykinin potentiator C
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCUHXRTRCBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404710 | |
| Record name | Bradykinin potentiator C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30953-20-9 | |
| Record name | Bradykinin potentiator C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Influence of C-Domain Selective Bradykinin Potentiators on the Kinin-Kallikrein System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinin-kallikrein system is a crucial endogenous cascade that regulates vasodilation, inflammation, blood pressure, and pain.[1] Its primary effector is bradykinin, a potent vasodilator peptide.[1] The activity of bradykinin is tightly controlled by various enzymes, most notably Angiotensin-Converting Enzyme (ACE), which degrades bradykinin into inactive fragments.[1][2] Compounds that inhibit this degradation are known as bradykinin potentiators, as they enhance and prolong the physiological effects of bradykinin.
While the term "Bradykinin potentiator C" does not refer to a single, formally named compound in scientific literature, it aptly describes a class of bradykinin-potentiating peptides (BPPs) that exhibit selectivity for the C-terminal domain of ACE.[3][4][5] Somatic ACE possesses two active catalytic domains: the N-domain and the C-domain.[3][6] The C-domain is primarily responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II, and both domains are capable of degrading bradykinin.[5] Selective inhibition of the ACE C-domain is a key mechanism for enhancing the hypotensive effects of bradykinin while potentially offering a more targeted therapeutic approach.[3][5] This technical guide provides an in-depth analysis of how these C-domain selective bradykinin potentiators affect the kinin-kallikrein system, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
The Kinin-Kallikrein System and the Role of Bradykinin
The kinin-kallikrein system is initiated by the activation of plasma or tissue kallikreins, which are serine proteases.[1] These enzymes cleave kininogens (high-molecular-weight kininogen, HMWK, and low-molecular-weight kininogen, LMWK) to release vasoactive kinins.[1][7] Plasma kallikrein acts on HMWK to produce bradykinin, a nonapeptide.[1] Tissue kallikrein cleaves LMWK to form kallidin (Lys-bradykinin), which can be subsequently converted to bradykinin by an aminopeptidase.[8]
Once released, bradykinin exerts its effects by binding to two main types of G-protein coupled receptors: the B1 and B2 receptors.[8] The B2 receptor is constitutively expressed on endothelial cells and mediates most of bradykinin's physiological effects, including vasodilation through the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF).[9] The B1 receptor is typically expressed at low levels but is upregulated during inflammation and tissue injury.[8]
The potent effects of bradykinin are short-lived due to its rapid degradation by kininases. The most significant of these is ACE (also known as kininase II), which inactivates bradykinin by cleaving the C-terminal dipeptide Phe-Arg.[1][8]
Mechanism of Action of C-Domain Selective Bradykinin Potentiators
Bradykinin-potentiating peptides, many of which were first discovered in snake venoms, enhance the effects of bradykinin primarily by inhibiting ACE.[10][11] By blocking ACE, these peptides prevent the breakdown of bradykinin, leading to its accumulation and prolonged action on its receptors.[12] This results in increased vasodilation and a corresponding decrease in blood pressure.
The selectivity of certain BPPs for the C-domain of ACE is a key aspect of their function.[3][4] Structural and kinetic studies have revealed that subtle differences in the active sites of the N- and C-domains allow for the design and discovery of inhibitors with preferential binding to one domain over the other.[6] The C-domain is considered the primary site for angiotensin I conversion, making its selective inhibition a desirable therapeutic strategy for hypertension.[5] By selectively targeting the C-domain, these potentiators can effectively block the renin-angiotensin system's pressor effects while simultaneously preserving the hypotensive and cardioprotective actions of bradykinin.
Caption: Kinin-Kallikrein System and the action of a C-domain selective bradykinin potentiator.
Quantitative Data on C-Domain Selective Bradykinin Potentiators
The potency and selectivity of bradykinin-potentiating peptides are quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against the N- and C-domains of ACE. A lower value indicates a higher inhibitory potency. The ratio of Ki (N-domain) / Ki (C-domain) is often used to express the degree of C-domain selectivity.
| Peptide Sequence | Source Organism | IC50 (C-domain) | Ki (app) (C-domain) | Ki (app) (N-domain) | C-domain Selectivity (Ki N/C) | Reference |
| pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro (BPPb) | Bothrops jararaca | - | 30 nM | 8 µM | ~267 | [3] |
| pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro (BPP2) | Bothrops jararaca | - | 1.5 nM | 200 nM | ~133 | [4] |
| pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro (BPPa) | Bothrops jararaca | - | 2 nM | 80 nM | ~40 | [4] |
| ZLWPRPQIPP | Agkistrodon bilineatus | 0.64 µM | - | - | - | [11] |
| ZNWPHPQIPP | Agkistrodon bilineatus | 0.76 µM | - | - | - | [11] |
| ZQWAQGRAPHPP | Agkistrodon bilineatus | 3.63 µM | - | - | - | [11] |
Note: Z represents pyroglutamic acid (pGlu). Ki (app) refers to the apparent inhibition constant.
Experimental Protocols
Protocol 1: Determination of ACE Inhibition using Fluorogenic Substrates
This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of the N- and C-domains of ACE.
Materials:
-
Recombinant human somatic ACE or isolated N- and C-domains.
-
Fluorogenic ACE substrate (e.g., Abz-Phe-Arg-Lys(Dnp)-Pro-OH).
-
Test compound (Bradykinin Potentiator).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the ACE enzyme (either somatic ACE or isolated domains) to each well.
-
Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm, emission at 420 nm). The cleavage of the substrate separates a quencher from the fluorophore, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[11]
Caption: Workflow for an in vitro ACE inhibition assay using a fluorogenic substrate.
Protocol 2: Bradykinin Potentiation in Isolated Guinea Pig Ileum
This ex vivo organ bath assay measures the potentiation of bradykinin-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum segment.
-
Organ bath apparatus with an isotonic transducer.
-
Tyrode's solution (physiological salt solution), aerated with 95% O2 / 5% CO2, maintained at 37°C.
-
Bradykinin solution.
-
Test compound (Bradykinin Potentiator).
-
Data acquisition system.
Procedure:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount the ileum segment in the organ bath containing Tyrode's solution under a resting tension (e.g., 500 mg).[13]
-
Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.
-
Establish a cumulative concentration-response curve for bradykinin to determine the baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with a fixed concentration of the test compound for a set period (e.g., 5 minutes).[13]
-
While in the presence of the test compound, re-establish the cumulative concentration-response curve for bradykinin.
-
Compare the concentration-response curves in the absence and presence of the potentiator. A leftward shift in the curve indicates potentiation.
-
Quantify the potentiation by comparing the EC50 values (the concentration of bradykinin that produces 50% of the maximal response) before and after the addition of the potentiator.
Conclusion
Bradykinin potentiators that selectively target the C-domain of ACE represent a sophisticated class of molecules that finely modulate the kinin-kallikrein system. By inhibiting the primary enzyme responsible for both bradykinin degradation and angiotensin II production, these compounds effectively enhance the vasodilatory and protective effects of bradykinin. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of C-domain selective ACE inhibitors as potential therapeutic agents for cardiovascular diseases. Further research into the precise molecular interactions governing domain selectivity will be instrumental in designing next-generation drugs with improved efficacy and safety profiles.
References
- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Selective inhibition of the C-domain of angiotensin I converting enzyme by bradykinin potentiating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the C-domain inhibition of angiotensin converting enzyme through novel bradykinin potentiating peptides - MedCrave online [medcraveonline.com]
- 6. Structural basis for the C-domain-selective angiotensin-converting enzyme inhibition by bradykinin-potentiating peptide b (BPPb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin antagonist counteracts the acute effect of both angiotensin-converting enzyme inhibition and of angiotensin receptor blockade on the lower limit of autoregulation of cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 11. Isolation and characterization of Bradykinin potentiating peptides from Agkistrodon bilineatus venom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potentiation of bradykinin actions by analogues of the bradykinin potentiating nonapeptide BPP9α - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Proline-Rich Bradykinin Potentiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-rich bradykinin-potentiating peptides (BPPs) represent a fascinating class of natural oligopeptides, primarily discovered in the venom of snakes such as Bothrops jararaca[1][2][3]. These peptides are renowned for their ability to enhance the effects of bradykinin, a potent vasodilator, thereby leading to a hypotensive effect. This unique biological activity has positioned them as crucial lead compounds in the development of antihypertensive drugs, most notably captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor[1]. This technical guide delves into the core principles of the structure-activity relationship (SAR) of proline-rich BPPs, providing a comprehensive overview of their mechanism of action, quantitative activity data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Concepts of the Structure-Activity Relationship
The biological activity of proline-rich BPPs is intrinsically linked to their specific amino acid sequences and overall structural conformation. Several key features govern their potency as bradykinin potentiators:
-
Proline Residues: The high content of proline, particularly at the C-terminal end, is a hallmark of BPPs and is critical for their inhibitory action on ACE. The presence of a C-terminal Proline residue is a common feature among these peptides.
-
N-Terminal Pyroglutamic Acid: Many naturally occurring BPPs possess a pyroglutamyl residue at the N-terminus. This modification is thought to confer resistance to degradation by aminopeptidases, thereby increasing the peptide's bioavailability and duration of action.
-
Chain Length: Potent BPPs are typically short, ranging from 5 to 13 amino acids in length[2]. This characteristic likely influences their ability to fit into the active site of ACE.
-
Hydrophobicity: The presence of hydrophobic amino acid residues can influence the binding affinity of BPPs to ACE.
-
Specific Sequence Motifs: The tripeptide Ile-Pro-Pro at the C-terminus has been identified as a significant contributor to the ACE inhibitory activity of many BPPs.
Quantitative Data on BPP Activity
The potency of BPPs is typically quantified by their half-maximal inhibitory concentration (IC50) against angiotensin-converting enzyme. The following table summarizes the IC50 values for a selection of naturally occurring and synthetic proline-rich BPPs.
| Peptide Sequence | Source Organism/Synthetic | ACE IC50 (µM) | Reference |
| Bothrops jararaca | - | [2] | |
| Bothrops jararaca | - | [2] | |
| Bothrops jararaca | - | [2] | |
| Bothrops jararaca | - | [2] | |
| Bothrops jararaca | - | [2] | |
| ZLWPRPQIPP | Synthetic | 0.64 | [4] |
| ZNWPHPQXPP | Synthetic | 0.76 | [4] |
| ZQWAQGRAPHPP | Synthetic | 3.63 | [4] |
| ZSAPGNEAXPP | Synthetic | 30.00 | [4] |
| pELWPRPHVPP | Crotalus viridis viridis | 1.1 | |
| pEWPPWPPRPPIPP | Cerastes cerastes cerastes | 3.5 |
Z represents a pyroglutamyl residue (
Mechanisms of Action
While the primary mechanism of bradykinin potentiation by BPPs is the inhibition of ACE, emerging evidence suggests the involvement of alternative pathways.
ACE Inhibition Pathway
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. BPPs act as competitive inhibitors of ACE, leading to a dual effect: a decrease in angiotensin II production and an increase in bradykinin levels, both of which contribute to a reduction in blood pressure.
References
- 1. The Bradykinin-potentiating peptides from venom gland and brain of Bothrops jararaca contain highly site specific inhibitors of the somatic angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of bradykinin-potentiating peptides from Bothrops jararaca venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Bradykinin Potentiation Beyond ACE Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms of bradykinin potentiation that operate independently of Angiotensin-Converting Enzyme (ACE) inhibition. While ACE inhibitors are well-established potentiators of bradykinin, a growing body of research illuminates a complex network of alternative enzymatic pathways and signaling interactions that significantly influence bradykinin's biological activity. Understanding these non-ACE mediated pathways is crucial for the development of novel therapeutics that can selectively modulate the kallikrein-kinin system for a range of cardiovascular and inflammatory diseases.
The Enzymatic Landscape of Bradykinin Degradation: Key Non-ACE Kininases
Beyond ACE (kininase II), several other peptidases play a critical role in the metabolism of bradykinin. The inhibition of these enzymes can lead to a potentiation of bradykinin's effects. The primary non-ACE kininases include Neutral Endopeptidase (NEP), Carboxypeptidase N (CPN), Carboxypeptidase M (CPM), and Aminopeptidase P (APP).
Quantitative Data on Bradykinin Degradation by Non-ACE Kininases
The following table summarizes the kinetic parameters for the degradation of bradykinin and its key metabolites by these non-ACE kininases, providing a basis for comparing their relative contributions to bradykinin metabolism.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg or nmol/min/mL) | kcat/Km (M⁻¹s⁻¹) | Source(s) |
| Neutral Endopeptidase (NEP) | Bradykinin | 25 - 50 | 1.5 - 3.0 (nmol/min/mg) | 1.0 - 2.0 x 10⁵ | (1) |
| Carboxypeptidase N (CPN) | Bradykinin | 19 | 0.8 (nmol/min/mL plasma) | 7.0 x 10⁴ | (2) |
| Carboxypeptidase M (CPM) | Bradykinin | 16 | 1.2 (nmol/min/mg) | 1.25 x 10⁵ | (3) |
| Aminopeptidase P (APP) | Bradykinin | 19.7 | 12.1 (nmol/min/mL plasma) | 1.0 x 10⁵ | |
| des-Arg⁹-Bradykinin | 22 | 15.0 (nmol/min/mL plasma) | 1.1 x 10⁵ |
Experimental Protocols for Assessing Non-ACE Mediated Bradykinin Potentiation
Accurate assessment of non-ACE kininase activity and bradykinin potentiation requires robust experimental methodologies.
Measurement of Bradykinin Degradation in Plasma
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC)-based method to determine the rate of bradykinin degradation by plasma enzymes.
Objective: To quantify the degradation of bradykinin in a plasma sample over time and to identify the contribution of specific non-ACE kininases through the use of selective inhibitors.
Materials:
-
Human plasma (citrated)
-
Bradykinin acetate salt
-
Selective enzyme inhibitors:
-
Phosphoramidon (NEP inhibitor)
-
2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (CPN inhibitor)
-
Apstatin (APP inhibitor)
-
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase C18 HPLC column
-
HPLC system with UV detector (214 nm)
Procedure:
-
Sample Preparation: Thaw frozen human plasma on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to remove any precipitates.
-
Incubation: In separate microcentrifuge tubes, pre-incubate 100 µL of plasma with either vehicle (saline) or a selective enzyme inhibitor at a predetermined concentration for 10 minutes at 37°C.
-
Initiation of Reaction: Add bradykinin to each tube to a final concentration of 10 µM.
-
Time Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw a 20 µL aliquot from each reaction tube.
-
Reaction Termination: Immediately mix the aliquot with 40 µL of 1% TFA to precipitate plasma proteins and stop the enzymatic reaction.
-
Sample Processing: Centrifuge the terminated samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject 20 µL of the supernatant onto the C18 column.
-
Elute with a linear gradient of ACN in 0.1% TFA (e.g., 5% to 60% ACN over 20 minutes).
-
Monitor the elution of bradykinin and its metabolites at 214 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact bradykinin at each time point.
-
Calculate the rate of bradykinin degradation under each condition. The difference in degradation rates in the presence and absence of a specific inhibitor indicates the contribution of that enzyme.
-
Assessment of Bradykinin Potentiation in Isolated Organs (Guinea Pig Ileum)
This classic bioassay is used to evaluate the potentiation of bradykinin-induced smooth muscle contraction by various compounds.
Objective: To measure the enhancement of bradykinin's contractile effect on the guinea pig ileum in the presence of a test compound that does not inhibit ACE.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Bradykinin acetate salt
-
Test compound (e.g., a BPP)
-
Organ bath system with an isometric force transducer
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Control Response: Establish a cumulative concentration-response curve for bradykinin (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Potentiation Assay:
-
Wash the tissue thoroughly to allow it to return to baseline.
-
Pre-incubate the tissue with the test compound at a specific concentration for a defined period (e.g., 15 minutes).
-
Repeat the cumulative concentration-response curve for bradykinin in the presence of the test compound.
-
-
Data Analysis:
-
Compare the concentration-response curves for bradykinin in the absence and presence of the test compound.
-
A leftward shift in the concentration-response curve and/or an increase in the maximal response indicates potentiation. Calculate the potentiation ratio (EC₅₀ of bradykinin alone / EC₅₀ of bradykinin with the compound).
-
Signaling Pathways in Non-ACE Mediated Bradykinin Potentiation
Bradykinin exerts its effects through two main G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. Understanding their signaling cascades is fundamental to comprehending bradykinin's physiological and pathological roles.
Bradykinin B2 Receptor Signaling Pathway
The B2 receptor is the primary mediator of the actions of bradykinin. Its activation leads to a cascade of intracellular events culminating in vasodilation, increased vascular permeability, and pain.
Caption: Bradykinin B2 Receptor Signaling Cascade.
Bradykinin B1 Receptor Signaling Pathway
The B1 receptor is typically expressed at low levels but is upregulated during inflammation and tissue injury. Its activation by des-Arg⁹-bradykinin contributes to chronic inflammatory responses.
Caption: Bradykinin B1 Receptor Signaling Cascade.
Novel Mechanisms of Bradykinin Potentiation
Recent research has uncovered fascinating mechanisms of bradykinin potentiation that extend beyond simple enzyme inhibition.
Bradykinin Potentiating Peptides (BPPs): More Than Just ACE Inhibitors
While many BPPs isolated from snake venoms are potent ACE inhibitors, some exhibit bradykinin-potentiating effects through non-ACE-related mechanisms. A notable example is BPP-10c from Bothrops jararaca venom.
Caption: Non-ACE mediated potentiation by BPP-10c.
BPP-10c has been shown to directly activate argininosuccinate synthase, a key enzyme in the urea cycle that is also involved in the regeneration of L-arginine from citrulline. By increasing the intracellular availability of L-arginine, the substrate for endothelial nitric oxide synthase (eNOS), BPP-10c enhances nitric oxide production, leading to vasodilation and thus potentiating the effects of bradykinin.
Carboxypeptidase M (CPM) and B1 Receptor Interaction: A Synergistic Partnership
Carboxypeptidase M, a membrane-bound enzyme, not only generates the B1 receptor agonist des-Arg⁹-bradykinin from bradykinin but also physically interacts with the B1 receptor. This close proximity facilitates the efficient delivery of the agonist to its receptor, thereby enhancing B1 receptor signaling.
This interaction represents a novel mechanism of GPCR activation, where a cell surface peptidase acts as a "gatekeeper" and a signaling enhancer for its cognate receptor. Disruption of this CPM-B1R complex has been shown to significantly reduce B1R-mediated signaling.
Conclusion and Future Directions
The potentiation of bradykinin is a multifaceted process that is not solely reliant on the inhibition of ACE. A deeper understanding of the roles of NEP, CPN, CPM, and APP in bradykinin metabolism, along with novel potentiation mechanisms involving BPPs and receptor-enzyme interactions, opens up new avenues for therapeutic intervention. Future research should focus on the development of selective inhibitors for these non-ACE kininases and modulators of the newly identified potentiation pathways. Such targeted approaches hold the promise of more precise and efficacious treatments for a variety of cardiovascular and inflammatory disorders, while potentially avoiding some of the side effects associated with broad-spectrum ACE inhibition. This technical guide provides a foundational understanding for researchers and drug developers to explore these exciting and clinically relevant areas of bradykinin pharmacology.
References
- 1. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase M augments kinin B1 receptor signaling by conformational crosstalk and enhances endothelial nitric oxide output - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Bradykinin Potentiator C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin Potentiator C is a nonapeptide with the sequence pGlu-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH.[1] It belongs to a class of peptides known as bradykinin-potentiating peptides (BPPs), which were originally discovered in the venom of snakes.[2] BPPs are of significant interest to researchers and drug developers due to their ability to inhibit the angiotensin-converting enzyme (ACE).[2][3] ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, BPPs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inhibit the degradation of bradykinin, a vasodilator. This dual action leads to a decrease in blood pressure, making BPPs and their analogs promising candidates for the development of antihypertensive drugs.
The solid-phase peptide synthesis (SPPS) methodology, pioneered by R. Bruce Merrifield, provides an efficient and robust method for the chemical synthesis of peptides like this compound.[4][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[4][5][6] The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[4][6] The most common strategy employed in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[7]
This document provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc/tBu chemistry. It covers the entire workflow from resin preparation to final peptide cleavage, purification, and analysis.
Data Presentation
Table 1: Summary of Quantitative Data for Solid-Phase Synthesis of this compound
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.1 - 0.25 mmol | Typical laboratory scale for research purposes. |
| Resin | Pre-loaded Fmoc-Pro-Wang resin or 2-chlorotrityl chloride resin | Wang resin for a C-terminal carboxylic acid. 2-chlorotrityl chloride resin is also suitable.[7] |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for polystyrene-based resins. |
| Amino Acid Equivalents | 3 - 5 equivalents (relative to resin loading) | Excess amino acids are used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 equivalents (relative to resin loading) | For standard couplings (e.g., HBTU/HOBt or HATU). |
| Base Equivalents (DIPEA) | 6 - 10 equivalents (relative to resin loading) | N,N'-Diisopropylethylamine (DIPEA) is a common base used in coupling reactions. |
| Fmoc Deprotection Solution | 20% (v/v) piperidine in DMF | Standard reagent for the removal of the Fmoc protecting group. |
| Deprotection Time | 5 - 20 minutes (repeated once) | The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test). |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings, such as those involving proline. |
| Cleavage Cocktail | Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) | A common cleavage cocktail for peptides with sensitive residues.[8] |
| Cleavage Time | 2 - 4 hours | The duration depends on the peptide sequence and protecting groups. |
| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | The standard method for purifying synthetic peptides. |
| Analytical Method | RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | Used to confirm the purity and identity of the final peptide. |
| Expected Yield | 15 - 40% (of theoretical, after purification) | Yields can vary depending on the efficiency of each synthesis step. |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh the appropriate amount of pre-loaded Fmoc-Pro-Wang resin for the desired synthesis scale and place it in a solid-phase synthesis reaction vessel.
-
Add dimethylformamide (DMF) to the resin to swell it for at least 30 minutes.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Amino Acid Coupling
Note: Due to the high proline content in this compound, which can lead to difficult couplings, the use of a more efficient coupling reagent like HATU is recommended.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the sequence: Pro, Ile, Pro, Pro, Gly, Pro, Pro, Leu, and Gly.
N-terminal Pyroglutamic Acid Formation
The N-terminal pyroglutamic acid (pGlu) can be introduced in two ways:
-
Method A: Coupling of Fmoc-pGlu-OH: In the final coupling cycle, use Fmoc-pGlu-OH as the amino acid.
-
Method B: Cyclization of N-terminal Glutamine: In the final coupling cycle, use Fmoc-Gln(Trt)-OH. After the final Fmoc deprotection, the N-terminal glutamine can be cyclized to pyroglutamic acid, often during the acidic cleavage step. Method A is generally more direct and controlled.[1]
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. For a peptide like this compound, a standard "Reagent K" cocktail is suitable: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8] Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of TFA.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the pure peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. iris-biotech.de [iris-biotech.de]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. iris-biotech.de [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iris-biotech.de [iris-biotech.de]
Application Notes and Protocols for Studying the Antihypertensive Effects of Bioactive Peptides (BPPs) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the antihypertensive properties of bioactive peptides (BPPs). The protocols detailed below, alongside data presentation guidelines and visualizations, are intended to facilitate the design and execution of robust preclinical studies in this area.
Animal Models for Antihypertensive Research
The selection of an appropriate animal model is critical for elucidating the mechanisms of action and therapeutic potential of BPPs. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized model for human essential hypertension, developing high blood pressure from a young age.[1][2] Another common model is the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat , which represents a model of mineralocorticoid-induced hypertension.[3][4]
Spontaneously Hypertensive Rat (SHR) Model
The SHR strain is an inbred model that genetically develops hypertension, making it a suitable choice for studying the long-term effects of antihypertensive compounds.[2][4]
Protocol for Antihypertensive Study in SHR Rats:
-
Animal Acclimatization: Upon arrival, house male SHRs (typically 6-8 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.[4] Provide ad libitum access to standard chow and water for at least one week to allow for acclimatization.
-
Baseline Blood Pressure Measurement: Before initiating treatment, measure the baseline systolic blood pressure (SBP) of conscious rats to confirm hypertension (typically >150 mmHg). The tail-cuff method is a common non-invasive technique.[2][4] For continuous and more accurate measurements, radiotelemetry is the gold standard.[5][6]
-
Grouping: Randomly divide the animals into experimental groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., Captopril, an ACE inhibitor), and one or more BPP treatment groups at varying dosages.[1][7]
-
BPP Administration: Administer the BPPs or vehicle to the rats daily via oral gavage for a predetermined period, typically ranging from a few days to several weeks.[6] The dosage will depend on the specific BPP being investigated.
-
Blood Pressure Monitoring: Monitor SBP, diastolic blood pressure (DBP), and heart rate at regular intervals throughout the study period using the tail-cuff method or telemetry.[4][5][6]
-
Sample Collection: At the end of the treatment period, collect blood samples for biomarker analysis and tissues (e.g., aorta, heart, kidneys) for further investigation.[8]
Quantitative Data on Antihypertensive Effects of BPPs
The following table summarizes the antihypertensive effects of various BPPs in SHR models, providing a comparative overview of their efficacy.
| Bioactive Peptide | Source | Animal Model | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction (mmHg) | Reference |
| Wheat Peptides | Wheat | SHR | Not Specified | 12 days | ~20 | [9] |
| Soybean Peptides | Soybean | SHR | Not Specified | 12 days | ~30 | [9] |
| IRW (Ile-Arg-Trp) | Egg White | SHR | 3 mg/kg/day (oral) | 18 days | ~20 | [10] |
| IRW (Ile-Arg-Trp) | Egg White | SHR | 15 mg/kg/day (oral) | 18 days | ~40 | [10] |
| BPP-5a | Bothrops jararaca venom | SHR | 2.37 nmol/kg (i.v.) | Single dose | ~38 (Mean Arterial Pressure) | [11] |
| Ramipril | - | SHR | 1 mg/kg/day (oral) | 4 weeks | ~34 | [4] |
| Captopril | - | SHR | 60 mg/kg/day (oral) | 3 weeks | ~53 | [1] |
| Catalpol | Rehmannia glutinosa | SHR | 100 mg/kg/day (i.p.) | 8 weeks | ~40 | [12] |
Key Experimental Protocols
Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)
This non-invasive method is suitable for repeated measurements of systolic blood pressure.
-
Animal Restraint and Warming: Place the rat in a restrainer. To ensure accurate readings by dilating the tail artery, warm the rat's tail to 32-34°C for 10-15 minutes using a warming platform or lamp.[2]
-
Cuff and Sensor Placement: Place a cuff around the base of the tail and a sensor distal to the cuff.
-
Measurement Cycle: The system automatically inflates the cuff to occlude blood flow and then gradually deflates it. The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.
-
Data Acquisition: Record multiple readings for each animal at each time point and calculate the average to ensure accuracy.
Assessment of Vascular Function (Isolated Aortic Rings)
This ex vivo method allows for the investigation of the direct effects of BPPs on vascular tone.
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place it in ice-cold physiological salt solution (PSS).
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. Induce contraction with a vasoconstrictor such as phenylephrine or KCl.
-
Vasodilation Assay: Once a stable contraction is achieved, cumulatively add the BPP to the organ bath to assess its vasodilatory effect. Record the changes in tension. Endothelium-dependent vasodilation can be assessed by pre-contracting with phenylephrine and then adding acetylcholine.
Measurement of Plasma Angiotensin II and Inflammatory Markers
-
Blood Collection: Collect blood from the rats via cardiac puncture or from the tail vein into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Biomarker Analysis: Measure the concentrations of angiotensin II and inflammatory markers (e.g., TNF-α, IL-6) in the plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][13]
Signaling Pathways and Experimental Workflow
Signaling Pathways of BPPs' Antihypertensive Effects
The primary mechanism by which many BPPs exert their antihypertensive effect is through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[14][15] ACE inhibition leads to reduced production of the vasoconstrictor Angiotensin II and decreased degradation of the vasodilator bradykinin.[14] Some BPPs may also exert their effects through other mechanisms such as endothelin-converting enzyme (ECE) inhibition, calcium channel blocking, and enhancing nitric oxide (NO) production.[16][17]
Caption: Signaling pathway of BPPs' antihypertensive action.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the antihypertensive effects of BPPs in an animal model.
Caption: Experimental workflow for BPP antihypertensive studies.
References
- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypertension model in rats - Enamine [enamine.net]
- 3. Noninvasive assessment of vascular structure and function in conscious rats based on in vivo imaging of the albino iris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.9. Antihypertensive activity study using spontaneously hypertensive rats (SHRs) [bio-protocol.org]
- 7. Catechin Reduces Blood Pressure in Spontaneously Hypertensive Rats through Modulation of Arachidonic Acid Metabolism [mdpi.com]
- 8. Involvement of proinflammatory cytokines in angiotensin II-induced hypertension in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Vascular Control Mechanisms Utilizing Video Microscopy of Isolated Resistance Arteries of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rat vascular function studies [bio-protocol.org]
- 16. karger.com [karger.com]
- 17. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorometric Assay for Assessing ACE Inhibition by Bradykinin Potentiator C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a fluorometric assay to assess the inhibition of Angiotensin-Converting Enzyme (ACE) by Bradykinin Potentiator C, a representative proline-rich oligopeptide. This document includes experimental procedures, data presentation guidelines, and visual diagrams of the relevant biological pathways and workflows.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key metallopeptidase in the Renin-Angiotensin System (RAS), primarily known for its role in blood pressure regulation. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and is also responsible for the degradation of bradykinin, a vasodilator.[1] The inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[2]
Bradykinin Potentiating Peptides (BPPs), a class of proline-rich oligopeptides originally discovered in snake venoms, were among the first naturally occurring ACE inhibitors described.[3] These peptides, referred to here as this compound for illustrative purposes, enhance the hypotensive effects of bradykinin by preventing its degradation by ACE.[3][4] Some BPPs exhibit selective inhibition of the C-terminal domain of ACE, which is primarily responsible for angiotensin I conversion.[3][5]
This document outlines a sensitive and high-throughput fluorometric assay to determine the ACE inhibitory activity of this compound. The assay is based on the cleavage of an internally quenched fluorescent substrate by ACE, providing a robust method for screening and characterizing ACE inhibitors.[6]
Signaling Pathway of ACE and Bradykinin
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and its interplay with the Kallikrein-Kinin System.
Caption: ACE-Bradykinin Signaling Pathway.
Experimental Workflow
The diagram below outlines the major steps involved in the fluorometric assay for assessing ACE inhibition.
Caption: Fluorometric ACE Inhibition Assay Workflow.
Experimental Protocols
This protocol is adapted from established methods for measuring ACE activity using an internally quenched fluorescent substrate.[6]
Materials and Reagents
-
ACE (from rabbit lung): Commercially available.
-
Fluorogenic Substrate: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (or similar).
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl₂.
-
This compound: Synthesized or purified peptide.
-
Positive Control Inhibitor: Captopril.
-
96-well black microplates: For fluorescence measurements.
-
Microplate fluorometer: Capable of kinetic measurements.
Preparation of Solutions
-
ACE Enzyme Solution: Prepare a stock solution of ACE in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Fluorogenic Substrate Solution: Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. The final concentration is typically near the substrate's Km value for ACE.
-
This compound Solutions: Prepare a series of dilutions of this compound in assay buffer to determine the IC₅₀ value.
-
Captopril Solution: Prepare a series of dilutions of captopril in assay buffer to serve as a positive control.
Assay Procedure
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Blank wells: 50 µL of assay buffer.
-
Control wells (100% activity): 40 µL of assay buffer and 10 µL of ACE solution.
-
Positive Control wells: 40 µL of captopril solution at various concentrations and 10 µL of ACE solution.
-
Test wells: 40 µL of this compound solution at various concentrations and 10 µL of ACE solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: To all wells, add 50 µL of the pre-warmed fluorogenic substrate solution to initiate the enzymatic reaction. The final volume in each well is 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 320/405 nm).
Data Analysis
-
Calculate Initial Reaction Rates (V₀): For each well, determine the initial reaction rate (V₀) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (V₀ inhibitor / V₀ control)] x 100
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, can be determined by non-linear regression analysis.
Data Presentation
The quantitative data from the ACE inhibition assay should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: ACE Inhibitory Activity of this compound and Control
| Compound | IC₅₀ (µM) | Inhibition Mode |
| This compound (Representative) | 121.11 ± 3.38 | Uncompetitive |
| AGFAGDDAPR (Peptide II from Black Tea) | 178.91 ± 5.18 | Uncompetitive |
| IDESLR (Peptide III from Black Tea) | 196.31 ± 2.87 | Non-competitive |
| Captopril (Positive Control) | 0.021 ± 0.001 | Competitive |
Data presented are representative values from published literature for similar ACE inhibitory peptides and are for illustrative purposes.[4]
Table 2: Potentiation of Bradykinin-induced Relaxation by ACE Inhibitors
| Inhibitor | Concentration | Fold Shift in Bradykinin EC₅₀ |
| Quinaprilat | 0.1 - 1 nM (C-domain specific) | 5-fold |
| Quinaprilat | >1 nM (Both domains) | 10-fold |
| Captopril | - | 10-fold |
| Angiotensin-(1-7) | - | 5-fold |
This table illustrates the potentiation of bradykinin's effect by various ACE inhibitors, demonstrating the functional consequence of ACE inhibition. Data is based on findings from studies on porcine coronary arteries.[7]
Conclusion
The described fluorometric assay provides a reliable and efficient method for quantifying the inhibitory potency of this compound on ACE activity. The detailed protocol and data presentation guidelines offered in these application notes are intended to assist researchers in the fields of pharmacology, drug discovery, and cardiovascular research in their investigation of novel ACE inhibitors. The provided diagrams offer a clear visual representation of the underlying biological pathways and the experimental process.
References
- 1. Using bradykinin-potentiating peptide structures to develop new antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin - Wikipedia [en.wikipedia.org]
- 3. Exploring the C-domain inhibition of angiotensin converting enzyme through novel bradykinin potentiating peptides - MedCrave online [medcraveonline.com]
- 4. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Bradykinin Potentiator C in Central Pain Transmission Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hypothesized role of Bradykinin Potentiator C (BPC) in central pain transmission and detailed protocols for its investigation. BPC, a peptide derived from viper venom, is a known inhibitor of Angiotensin-Converting Enzyme (ACE), which degrades bradykinin. By inhibiting ACE, BPC is expected to potentiate the effects of endogenous bradykinin within the central nervous system (CNS), thereby modulating pain signaling.
Introduction to Bradykinin and Central Pain
Bradykinin is a pro-inflammatory peptide that plays a significant role in pain and inflammation.[1][2] In the peripheral nervous system, it directly activates and sensitizes nociceptors. Emerging evidence indicates that bradykinin also has a crucial role in the central nervous system, contributing to the amplification of pain signals, a process known as central sensitization.[3][4][5] Central sensitization is characterized by an increase in the excitability of dorsal horn neurons in the spinal cord, leading to hyperalgesia (exaggerated response to noxious stimuli) and allodynia (pain in response to normally non-painful stimuli).
Bradykinin exerts its effects through the activation of two G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[1] The B2R is constitutively expressed in the CNS, while the B1R is typically upregulated during inflammatory conditions and is implicated in chronic pain states.[1] Activation of these receptors in the spinal cord potentiates glutamatergic synaptic transmission, a key mechanism underlying central sensitization.[3][4]
This compound (BPC): A Tool for Studying Central Pain
This compound is a peptide with the sequence pGlu-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH.[6] Its primary established mechanism of action is the inhibition of ACE, also known as kininase II.[6] By inhibiting ACE, BPC prevents the breakdown of bradykinin, thereby increasing its local concentration and prolonging its action. This potentiation of endogenous bradykinin makes BPC a valuable research tool to investigate the downstream effects of sustained bradykinin receptor activation in the CNS.
The central hypothesis is that by elevating bradykinin levels in the spinal cord, BPC will enhance central sensitization and pain hypersensitivity. This makes BPC a useful compound for developing and testing novel analgesics that target the bradykinin system.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of bradykinin, which would be potentiated by BPC, on neuronal activity and pain-related behaviors. These values are derived from studies on direct bradykinin application and provide a baseline for designing experiments with BPC.
Table 1: Electrophysiological Effects of Bradykinin on Dorsal Horn Neurons
| Parameter | Agonist/Modulator | Concentration | Effect | Reference |
| AMPA-induced currents | Bradykinin | 10 µM | ~40% potentiation | [7] |
| NMDA-induced currents | Bradykinin | 10 µM | ~40% potentiation | [7] |
| Aδ-fiber evoked EPSCs | Bradykinin | 10 µM | Reversible enhancement | [7] |
| C-fiber evoked EPSCs | Bradykinin | 10 µM | Reversible enhancement | [7] |
| Miniature EPSC Frequency | Bradykinin | 10 µM | Increase | [3][4] |
| Miniature EPSC Amplitude | Bradykinin | 10 µM | Increase | [3][4] |
Table 2: Behavioral Effects of Intrathecal Bradykinin in Rodent Models
| Pain Model | Species | Bradykinin Dose (intrathecal) | Measured Outcome | Effect | Reference |
| Hot Plate Test | Rat | 2 µg | Decreased withdrawal latency | Thermal hyperalgesia | [3][7] |
| von Frey Test | Rat | 10 µg | Decreased paw withdrawal threshold | Mechanical allodynia | [3] |
| Formalin Test (Phase II) | Rat | N/A (B2 antagonist used) | Reduction in flinching behavior | Implication of BK in inflammatory pain | [3] |
| Capsaicin-induced secondary hyperalgesia | Rat | N/A (B2 antagonist used) | Reduction in mechanical allodynia | Implication of BK in central sensitization | [3] |
Signaling Pathways
The potentiation of central pain transmission by bradykinin, and consequently by BPC, involves complex intracellular signaling cascades. Activation of B2 receptors on dorsal horn neurons leads to the activation of Protein Kinase C (PKC) and Protein Kinase A (PKA). These kinases, in turn, can phosphorylate and sensitize key receptors and ion channels involved in synaptic transmission, such as NMDA and AMPA receptors. Furthermore, the co-activation of PKC and PKA can lead to the downstream activation of Extracellular signal-regulated kinase (ERK), a key mediator of neuronal plasticity and central sensitization.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the role of BPC in central pain transmission.
Experimental Workflow
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Von Frey test for mechanical allodynia [bio-protocol.org]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Troubleshooting & Optimization
How to improve the solubility and stability of Bradykinin potentiator C.
Welcome to the technical support center for Bradykinin Potentiator C (BPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of BPC in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a peptide originally isolated from viper venom that inhibits the angiotensin-converting enzyme (ACE).[1][2][3] This inhibition leads to an increase in the levels and activity of bradykinin, a peptide involved in inflammation and vasodilation.[1][4] The sequence of BPC is pGlu-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH.[1] It is a hygroscopic solid that should be protected from light and stored at -20°C.[1]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
Initial attempts to dissolve BPC should be made with distilled water, where it is reported to be soluble up to 2 mg/ml.[1] If you encounter solubility issues, acetonitrile is also a recommended solvent.[1] For many peptides, solubility is lowest at their isoelectric point (pI), so adjusting the pH of aqueous solutions away from the pI can improve solubility.[5][6]
Q3: My BPC solution appears cloudy or shows precipitation over time. What could be the cause and how can I fix it?
Cloudiness or precipitation can indicate several issues, including poor solubility or aggregation. Consider the following troubleshooting steps:
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[7][8]
-
Gentle Warming: Carefully warming the solution can sometimes increase peptide solubility, but be cautious to avoid degradation.[7][9]
-
pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point can enhance solubility.[6]
-
Use of Co-solvents: For hydrophobic peptides, adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile can aid in solubilization.[7][8] However, ensure the co-solvent is compatible with your downstream experiments.
Q4: How can I improve the long-term stability of my BPC stock solutions?
For long-term storage, it is recommended to store BPC as a lyophilized powder at -20°C.[1] Once reconstituted, aliquot the solution into single-use volumes and store them frozen at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10][11] The stability of peptides in solution is often limited, especially for those containing amino acids prone to degradation like asparagine, glutamine, cysteine, methionine, or tryptophan.[10]
Q5: Are there any chemical modifications that can be made to BPC to permanently improve its solubility and stability?
Yes, several chemical modifications can enhance the physicochemical properties of peptides like BPC:
-
PEGylation: The addition of polyethylene glycol (PEG) chains can increase hydrophilicity and shield the peptide from enzymatic degradation, thereby improving both solubility and stability.[5][12][13]
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can increase water solubility.[5][6][7]
-
N-terminal Acetylation and C-terminal Amidation: These modifications can protect the peptide from degradation by exopeptidases and may also enhance solubility.[5][12]
-
Cyclization: Creating a cyclic structure can increase resistance to proteases by making the peptide backbone less flexible.[6][12][13][14]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Potential Cause | Suggested Solution | Experimental Protocol |
| pH is near the isoelectric point (pI) | Adjust the pH of the buffer. For peptides with a net positive charge, an acidic buffer may work better. For peptides with a net negative charge, a basic buffer may be more suitable.[6][10] | See Protocol 1 below. |
| Peptide Aggregation | Use sonication or gentle warming.[7][8] | See Protocol 2 below. |
| High Hydrophobicity | Add a small amount of an organic co-solvent (e.g., DMSO, acetonitrile).[7][8] | See Protocol 3 below. |
Issue 2: Degradation of this compound in Solution
| Potential Cause | Suggested Solution | Experimental Protocol |
| Proteolytic Degradation | Add protease inhibitors to the solution if compatible with the experiment. For long-term improvement, consider synthesizing a modified version of BPC with D-amino acids or cyclization.[12][14][15] | See Protocol 4 for an example of a stability assay. |
| Oxidation | For peptides containing susceptible residues (Cys, Met, Trp, Tyr, His), use buffers that can help prevent oxidation.[16] Degas solutions to remove oxygen. | N/A (BPC does not contain highly susceptible residues) |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[10] | Upon reconstitution, immediately divide the solution into smaller volumes and store at -20°C or -80°C. |
Experimental Protocols
Protocol 1: pH Screening for Optimal Solubility
-
Prepare a small amount of several different buffers (e.g., 10 mM sodium acetate pH 4, 10 mM MES pH 6, 10 mM phosphate-buffered saline pH 7.4, 10 mM Tris pH 8.5).
-
Dispense a small, known amount of lyophilized BPC into separate microcentrifuge tubes.
-
Add a small volume of each buffer to the respective tubes to attempt to reach the desired concentration.
-
Vortex briefly and observe for dissolution.
-
If the peptide does not dissolve, incrementally add more buffer and vortex until it does, keeping track of the final concentration.
-
Visually inspect for clarity. For a quantitative measure, centrifuge the tubes to pellet any undissolved peptide and measure the concentration of the supernatant using a suitable method like UV spectroscopy at 280 nm (if the peptide contains Trp or Tyr) or a peptide-specific colorimetric assay.
Protocol 2: Improving Solubility with Sonication
-
Add the desired volume of solvent to the lyophilized BPC.
-
Vortex the sample for 30 seconds.
-
If the peptide is not fully dissolved, place the tube in a bath sonicator.
-
Sonicate for 5-10 minutes, monitoring the solution for clarity.
-
After sonication, centrifuge the sample at high speed (>10,000 x g) for 5 minutes to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized peptide.
Protocol 3: Using Co-solvents for Solubilization
-
First, attempt to dissolve the BPC in a small amount of an organic solvent such as DMSO.[7]
-
Once fully dissolved, slowly add the aqueous buffer of choice to the peptide-DMSO solution, vortexing gently during the addition, until the desired final concentration is reached.[7]
-
Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
Protocol 4: Assessing Peptide Stability with HPLC
-
Prepare a stock solution of BPC in a relevant buffer.
-
Incubate the solution under conditions you wish to test (e.g., room temperature, 37°C, in the presence of serum or a specific enzyme).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
-
Monitor the decrease in the area of the main peptide peak over time, which corresponds to the degradation of the peptide. The appearance of new peaks can indicate degradation products.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility | Observations |
| Distilled Water | ~2 mg/mL[1] | Clear solution at this concentration. |
| Acetonitrile | >2 mg/mL (recommended alternative)[1] | Useful for preparing more concentrated stock solutions. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | To be determined experimentally | Solubility may vary depending on the exact formulation of PBS. |
| 10% Acetic Acid | To be determined experimentally | Often used for basic peptides.[9] |
| 10% Ammonium Bicarbonate | To be determined experimentally | Often used for acidic peptides.[7] |
| Dimethyl Sulfoxide (DMSO) | To be determined experimentally | A good starting point for hydrophobic peptides.[7][8] |
Table 2: Strategies to Enhance Stability of this compound
| Modification Strategy | Expected Outcome | Potential Drawbacks |
| PEGylation | Increased half-life, increased solubility, reduced immunogenicity.[12][13] | May reduce biological activity if PEG chain sterically hinders the active site. |
| D-Amino Acid Substitution | Increased resistance to proteolytic degradation.[12][15] | Can alter peptide conformation and reduce or abolish biological activity. |
| Cyclization | Enhanced stability against exopeptidases and increased conformational rigidity.[12][14][18] | May affect receptor binding and activity. |
| N-terminal Acetylation | Blocks degradation by aminopeptidases.[5][12] | Can alter the overall charge and solubility of the peptide. |
| C-terminal Amidation | Blocks degradation by carboxypeptidases.[5] | Can alter the overall charge and solubility of the peptide. |
Visualizations
Caption: A flowchart for troubleshooting the solubility of this compound.
Caption: The signaling pathway of Bradykinin and the action of this compound.
References
- 1. abbiotec.com [abbiotec.com]
- 2. This compound|CAS 30953-20-9|DC Chemicals [dcchemicals.com]
- 3. This compound | 30953-20-9 [chemicalbook.com]
- 4. Bradykinin - Wikipedia [en.wikipedia.org]
- 5. lifetein.com [lifetein.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. Bradykinin, 58-82-2, 97 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 13. News - Overview of chemical modification of peptides [gtpeptide.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
Bradykinin Radioligand Binding Assays: A Technical Support Center
For researchers, scientists, and drug development professionals working with bradykinin radioligand binding assays, this technical support center provides troubleshooting guidance and frequently asked questions to navigate common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing high non-specific binding in my assay?
A: High non-specific binding can obscure your specific signal and is a common issue in radioligand binding assays. Several factors can contribute to this:
-
Radioligand Issues: The radioligand may be too hydrophobic, leading to its partitioning into the lipid bilayer of the cell membranes or binding to the filter apparatus. The concentration of the radioligand might also be too high.
-
Assay Conditions: Inadequate blocking of non-specific sites on membranes, filters, or assay plates can be a cause. The ionic strength of the buffer can also influence non-specific interactions.
-
Tissue/Cell Preparation: The protein concentration in your membrane preparation may be too high, providing more surfaces for non-specific interaction.
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration of radioligand at or below its dissociation constant (Kd) to minimize non-specific binding while still achieving a detectable specific signal.[1]
-
Improve Blocking: Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.[2] Including proteins like bovine serum albumin (BSA) in the assay buffer can also help block non-specific sites.
-
Adjust Buffer Composition: The ionic strength of the binding buffer can impact ligand affinity. Systematically evaluate different buffer conditions. For instance, physiological salt solutions like Hank's Balanced Salt Solution (HBSS) might reduce the affinity of some bradykinin derivatives compared to low ionic strength buffers like TES.[3]
-
Optimize Protein Concentration: Titrate the amount of membrane protein per well to find the optimal concentration that provides a good signal-to-noise ratio.
-
Consider a Different Radioligand: If the issue persists, consider using a more hydrophilic radioligand if available.
Q2: My specific binding is too low. What are the potential reasons and how can I improve it?
A: Low specific binding can make it difficult to obtain reliable data. The underlying causes can range from reagent quality to procedural steps.
-
Receptor Integrity and Abundance: The bradykinin receptors in your membrane preparation may have degraded due to improper storage or handling. The tissue or cell line used might express a low number of receptors (low Bmax).
-
Radioligand Potency: The radioligand may have lost its activity due to degradation over time.
-
Assay Incubation Time: The incubation time may not be sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Inefficient washing during the filtration step can lead to the loss of bound radioligand.
Troubleshooting Steps:
-
Verify Receptor Presence and Integrity: Ensure that your membrane preparations have been stored correctly at -80°C and that protease inhibitors were used during homogenization.[2] If possible, perform a Western blot to confirm the presence of the bradykinin receptor.
-
Check Radioligand Quality: Use a fresh batch of radioligand or verify the activity of your current stock.
-
Determine Optimal Incubation Time: Perform a time-course experiment to determine how long it takes for the binding to reach a steady state.
-
Optimize Washing Procedure: Minimize the number and duration of washes to prevent dissociation of the radioligand-receptor complex. Use ice-cold wash buffer to slow down the dissociation rate.
Q3: I'm seeing a discrepancy between the binding affinity (Ki) of my compound and its functional potency (e.g., in a contraction assay). Why is this happening?
A: It is not uncommon to observe a disconnect between binding affinity and functional potency. This "binding paradox" can be attributed to several factors:
-
Species Differences: The pharmacological profile of bradykinin receptors can differ significantly between species. An antagonist might show high affinity for the human receptor but lower affinity for the rat receptor, or vice-versa.[3]
-
Assay Conditions: As mentioned earlier, the composition of the binding buffer can affect the affinity of ligands.[3] Functional assays are often performed in more physiological buffers, which could alter the compound's interaction with the receptor compared to the binding assay buffer.
-
Receptor Subtypes and Conformations: The expression of different receptor subtypes or the presence of different receptor conformations in the functional tissue versus the membrane preparation used for the binding assay could lead to varied responses.
Troubleshooting and Considerations:
-
Species-Specific Characterization: Whenever possible, perform binding and functional assays using receptors from the same species to ensure the relevance of your findings.
-
Buffer Harmonization: Try to align the buffer conditions of your binding and functional assays as closely as possible to see if the discrepancy is minimized.
-
Comprehensive Profiling: It is recommended to perform both binding assays and functional tests on human receptors and tissues when developing antagonists for human diseases.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various bradykinin radioligand binding studies, providing a reference for expected binding affinities and receptor densities.
Table 1: Saturation Binding Data for [³H]-Bradykinin
| Receptor | Cell/Tissue | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Human B2 | CHO cells | 644 ± 80 | 2283 ± 325 | [3] |
| Rat B2 | CHO cells | 459 ± 90 | 2265 ± 526 | [3] |
Table 2: Competitive Binding Affinities (pKi) of Bradykinin Receptor Ligands
| Ligand | Human B2 Receptor (CHO cells) | Rat B2 Receptor (CHO cells) | Human Umbilical Vein | Rat Uterus | Reference |
| Bradykinin | 9.77 ± 0.11 | 9.47 ± 0.08 | 8.59 ± 0.06 | 9.38 ± 0.06 | [3] |
| Kallidin | 8.65 ± 0.06 | 9.20 ± 0.04 | 8.68 ± 0.06 | 9.22 ± 0.05 | [3] |
| Hoe 140 | 10.52 ± 0.08 | 10.36 ± 0.05 | 10.52 ± 0.08 | 10.42 ± 0.07 | [3] |
| FR173657 | 8.66 ± 0.05 | 9.67 ± 0.05 | 8.59 ± 0.05 | 9.81 ± 0.04 | [3] |
| WIN 64338 | 7.23 ± 0.04 | 7.82 ± 0.05 | 7.11 ± 0.04 | 7.49 ± 0.04 | [3] |
Experimental Protocols
A detailed methodology for a standard bradykinin radioligand binding assay is provided below.
Membrane Preparation
-
Homogenization: Frozen tissue or washed cells are homogenized in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is first centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated.
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[2]
Radioligand Binding Assay (Filtration Method)
-
Assay Setup: The assay is typically performed in 96-well plates with a final volume of 250 µL per well.
-
Component Addition: To each well, add the following in order:
-
150 µL of the membrane preparation (typically 3-20 µg protein for cells or 50-120 µg for tissue).
-
50 µL of either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding).
-
50 µL of the radioligand solution.
-
-
Incubation: The plate is incubated, often with gentle agitation, for a predetermined time and at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[2]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a blocking agent like 0.3% PEI. This step separates the receptor-bound radioligand from the free radioligand.[2]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: The filters are dried, and the radioactivity trapped on them is counted using a scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Saturation Binding Analysis: For saturation experiments, the specific binding data is plotted against the radioligand concentration. Non-linear regression analysis is used to determine the Kd and Bmax values.
-
Competition Binding Analysis: For competition experiments, the percentage of specific binding is plotted against the concentration of the unlabeled competitor. Non-linear regression is used to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Visualizing Bradykinin Signaling
The following diagrams illustrate key pathways and workflows relevant to bradykinin radioligand binding assays.
Caption: Bradykinin B2 receptor signaling pathway.
Caption: General workflow for a radioligand binding assay.
Caption: A logical approach to troubleshooting common assay issues.
References
Technical Support Center: Optimizing Bradykinin Potentiator C (BPC) Dosage for In Vivo Rat Models
Welcome to the technical support center for the use of Bradykinin Potentiator C (BPC) in in vivo rat models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound (BPC) in a rat model?
A1: Currently, specific in vivo dosage information for this compound (BPC) in rat models is not widely published. However, based on studies of other bradykinin potentiating peptides (BPPs) and compounds with similar mechanisms of action, a pilot dose-response study is crucial. For initial exploratory studies, a range extrapolated from in vitro studies and data from similar peptides can be a starting point. For instance, in isolated rat hearts, a related compound, bradykinin-potentiating peptide C (BPPC), was effective at concentrations of 1, 10, and 100 nM.[1] When beginning in vivo studies, it is advisable to start with a low dose and escalate to determine the optimal concentration that elicits the desired potentiation of bradykinin's effects without causing adverse reactions.
Q2: How should I administer BPC to the rats?
A2: The route of administration can significantly impact the bioavailability and efficacy of BPC. Common routes for peptide administration in rats include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) injections. Intravenous administration typically results in a rapid onset of action. For example, some studies with other bradykinin potentiating agents have utilized intravenous bolus injections.[2] The choice of administration route should be guided by the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of BPC.
Q3: What are the expected physiological effects of BPC in rats?
A3: BPC is expected to potentiate the effects of bradykinin. Bradykinin is a potent vasodilator, so a primary effect of BPC in combination with bradykinin is likely to be a dose-dependent decrease in blood pressure (hypotension).[3][4] Other potential effects, depending on the specific experimental context, could involve inflammation and pain modulation, as bradykinin is a known inflammatory mediator.[5] Researchers should closely monitor cardiovascular parameters such as blood pressure and heart rate.
Q4: What is the mechanism of action for this compound?
A4: While the precise mechanism for BPC is not detailed in the provided information, bradykinin-potentiating peptides generally act by inhibiting enzymes that degrade bradykinin, such as Angiotensin-Converting Enzyme (ACE), also known as kininase II.[3][4][6] By inhibiting these enzymes, BPPs increase the local concentration and prolong the half-life of bradykinin, thereby enhancing its physiological effects. Some BPPs may also have mechanisms independent of ACE inhibition.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable potentiation of bradykinin effect. | Insufficient BPC dosage: The administered dose may be too low to achieve a therapeutic concentration. | Conduct a dose-escalation study to identify the effective dose range. Refer to literature on similar BPPs for guidance on potential dose ranges. |
| Inappropriate route of administration: The chosen route may result in poor bioavailability. | Consider alternative administration routes (e.g., intravenous for rapid effect). | |
| Rapid degradation of BPC: The peptide may be quickly metabolized in vivo. | Investigate the pharmacokinetic profile of BPC. Consider more frequent dosing or a continuous infusion paradigm. | |
| Bradykinin dose is too high: A maximal bradykinin response may mask any potentiation effect. | Optimize the bradykinin dose to a submaximal level where potentiation can be clearly observed. | |
| High variability in animal responses. | Inconsistent drug administration: Variations in injection technique or volume can lead to inconsistent dosing. | Ensure all personnel are properly trained in the chosen administration technique and use calibrated equipment. |
| Biological variability: Individual differences in metabolism and physiological state among rats. | Increase the sample size (n) per group to improve statistical power. Ensure animals are of a similar age and weight. | |
| Anesthesia effects: Anesthetic agents can influence cardiovascular parameters. | Use a consistent and well-documented anesthesia protocol. Be aware of the potential interactions between the anesthetic and BPC. | |
| Adverse effects observed (e.g., severe hypotension, distress). | BPC dosage is too high: The dose may be in the toxic range. | Immediately reduce the dosage or terminate the experiment for the affected animal. In future experiments, start with a lower dose range. |
| Off-target effects: BPC may interact with other biological pathways. | Carefully observe and document all physiological and behavioral changes. Consider further in vitro studies to investigate potential off-target binding. |
Quantitative Data Summary
The following tables summarize dosage information for various bradykinin potentiating peptides and related compounds from in vivo rat studies. This data can serve as a reference for designing dose-finding experiments for BPC.
Table 1: In Vivo Dosages of Bradykinin and Potentiating Agents in Rats
| Compound | Dosage | Administration Route | Rat Strain | Observed Effect | Reference |
| Bradykinin | 6, 20, and 60 nmol/kg | Intravenous (i.v.) | Wistar | Dose-dependent reduction in blood pressure.[2] | [2] |
| Angiotensin-(1-7) | 2 nmol (i.v.), 5 nmol (i.a.) | Intravenous (i.v.), Intra-arterial (i.a.) | Conscious rats | Potentiated the hypotensive effect of bradykinin.[7] | [7] |
| Y-BPP | 300 µg/kg, 1 mg/kg | Intravenous (i.v.) | Sprague-Dawley (SD) | Enhanced the hypotensive effect of bradykinin.[8] | [8] |
| R-BPP | 1 mg/kg | Intravenous (i.v.) | Sprague-Dawley (SD) | Enhanced the hypotensive effect of bradykinin.[8] | [8] |
| BPP-XIe | 800 nmol/kg | Not specified | Wistar | Potentiated the hypotensive action of bradykinin. | [9] |
| BPP-AP | 800 nmol/kg | Not specified | Wistar | Potentiated the hypotensive action of bradykinin. | [9] |
| Bradykinin Potentiating Factor (from bee venom) | 2.314 mg/kg | Intraperitoneal (i.p.) | Albino rats | Investigated for effects on hematological parameters in diabetic rats. | [10] |
Table 2: In Vitro Dosage of Bradykinin-Potentiating Peptide C (BPPC)
| Compound | Concentration | Model | Observed Effect | Reference |
| BPPC | 1, 10, 100 nM | Isolated rat hearts | Reduced coronary perfusion pressure, left ventricular developed pressure, and +dP/dtmax.[1] | [1] |
Experimental Protocols
Protocol 1: Determination of BPC Dose-Response for Bradykinin Potentiation
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize rats with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Preparation:
-
Cannulate the carotid artery for continuous blood pressure monitoring.
-
Cannulate the jugular vein for intravenous administration of substances.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are steady.
-
Bradykinin Dose Determination: Administer increasing doses of bradykinin (e.g., 10, 30, 100 ng/kg, i.v.) to determine a submaximal dose that causes a consistent, measurable hypotensive response.
-
BPC Administration:
-
Divide animals into groups (n=6-8 per group).
-
Administer a single bolus of BPC at different doses (e.g., 0.1, 1, 10, 100 µg/kg, i.v.) or vehicle control. The dose range should be determined based on available literature for similar compounds and preliminary pilot studies.
-
-
Bradykinin Challenge: 5-10 minutes after BPC or vehicle administration, administer the pre-determined submaximal dose of bradykinin.
-
Data Recording: Continuously record mean arterial pressure (MAP) and heart rate throughout the experiment.
-
Analysis: Compare the hypotensive response to bradykinin in the presence and absence of BPC. Calculate the percentage potentiation for each dose of BPC.
Visualizations
Caption: Experimental workflow for determining the in vivo dose-response of BPC.
Caption: Hypothesized signaling pathway for this compound.
Caption: Logical troubleshooting flow for in vivo BPC experiments.
References
- 1. The effect of Des-Arg9-bradykinin and bradykinin-potentiating peptide C on isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1/bradykinin B2 receptor heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of bradykinin effect by angiotensin-converting enzyme inhibition does not correlate with angiotensin-converting enzyme activity in the rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Novel Bradykinin-Potentiating Peptides and Three-Finger Toxins from Viper Venom: Combined NGS Venom Gland Transcriptomics and Quantitative Venom Proteomics of the Azemiops feae Viper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.ekb.eg [journals.ekb.eg]
Minimizing non-specific binding of peptides in LC-MS/MS analysis.
Welcome to the Technical Support Center for LC-MS/MS Peptide Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding of peptides and improve the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue in peptide analysis?
A: Non-specific binding (NSB) refers to the unintended adhesion of peptides to various surfaces they come into contact with during an experiment. This can include vials, plates, pipette tips, and tubing.[1][2] This is a critical issue, especially at low concentrations, because it can lead to sample loss, resulting in reduced sensitivity, poor reproducibility, and inaccurate quantification in LC-MS/MS assays.[1][2][3]
Q2: What are the primary causes of non-specific binding of peptides?
A: The main drivers of NSB are physicochemical interactions between the peptides and the surface of the container. These interactions can be:
-
Hydrophobic interactions: Uncharged peptides can strongly adhere to plastic surfaces like polypropylene.[1]
-
Ionic interactions: Peptides with basic groups can bind to negatively charged glass surfaces.[4][5]
-
Van der Waals forces. [1]
Q3: How do I select the appropriate sample containers to minimize peptide loss?
A: Choosing the right container is a critical first step. It is highly recommended to avoid glass containers for peptide samples, as many peptides have basic groups that can interact with the glass surface.[4][5] While polypropylene is a common choice due to its chemical compatibility, it can lead to the loss of hydrophobic peptides.[3] For sensitive analyses, it is best to use specially designed low-binding vials or plates, which are often treated with coatings like silanization or polymeric films to create an inert surface.[6]
Q4: What role does the sample solvent play in preventing NSB?
A: The composition of your sample solvent can significantly impact peptide recovery. For peptides prone to hydrophobic interactions with polypropylene containers, increasing the organic solvent content (e.g., acetonitrile) in the sample matrix can improve recovery.[4][5][7] However, ensure the solvent composition is compatible with your downstream LC-MS analysis to avoid issues with peptide retention on the column.[4][5]
Q5: Can sample storage conditions affect my results?
A: Yes, storage time and temperature can influence peptide recovery.[4][5] Storing samples for extended periods, especially at temperatures above 10°C, can lead to decreased recovery of certain peptides in standard low-bind plates.[4][5] It is advisable to use inert containers that show excellent peptide recovery even at room temperature.[4][5]
Q6: What is the "matrix effect" and how can I mitigate it?
A: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[8] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of your results. To minimize the matrix effect, you can optimize sample preparation to remove interfering components, improve chromatographic separation, or use a stable isotope-labeled internal standard.[8]
Troubleshooting Guide
Problem 1: Low or no peptide signal.
| Possible Cause | Troubleshooting Step |
| Peptide Adsorption to Surfaces | Peptides, particularly at low concentrations, can adsorb to sample vials, pipette tips, and LC system components.[1][2] Use low-binding consumables and consider adding a carrier protein to your standards if compatible with your assay.[9] |
| Incomplete Digestion | If you are analyzing digested protein samples, the digestion may be incomplete. Optimize your digestion protocol, including enzyme-to-protein ratio and incubation time.[10] |
| Sample Loss During Preparation | Peptides can be lost during sample cleanup steps.[10] Evaluate each step of your sample preparation for potential losses, for example, by using a spike-in control. |
| Instrument Sensitivity Issues | There might be an issue with the mass spectrometer's sensitivity. Run a standard sample to verify instrument performance.[10] |
Problem 2: High background noise.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents | The high background could be due to contaminated solvents or mobile phase additives.[11][12] Use high-purity, LC-MS grade solvents and prepare fresh mobile phases.[12] |
| Matrix Effect | Co-eluting matrix components can increase background noise.[8][13] Enhance your sample cleanup procedure or optimize your chromatography to separate the analytes from interfering matrix components.[8] |
| System Contamination | The LC-MS system itself might be contaminated. Perform a system "steam clean" by running a high flow of organic solvent overnight to flush the system.[14] |
| Improper ESI Settings | The electrospray source settings may not be optimal. Check and adjust the ESI voltage, gas flows, and temperature.[15] |
Problem 3: Poor reproducibility between injections.
| Possible Cause | Troubleshooting Step |
| Variable Sample Loss | Inconsistent non-specific binding can lead to variability. Ensure consistent sample handling and consider using low-adsorption vials and plates.[3] |
| Autosampler Issues | The autosampler may have issues with injection volume precision. Perform a system suitability test to check for inconsistencies.[16] |
| Peptide Instability | The peptides may be degrading in the sample matrix or in the autosampler. Evaluate peptide stability over the course of the analytical run. |
| Carryover | Adsorption of peptides to the injector or column can cause carryover into subsequent runs.[2][17] Implement a robust needle wash protocol and inject blanks between samples. |
Data Presentation
Table 1: Impact of Container Type on the Recovery of Hydrophobic Peptides
| Container Type | Glucagon Recovery (%) | Bovine Insulin Recovery (%) | Melittin Recovery (%) |
| Polypropylene | Low | Low | Low |
| Glass | Little to no recovery | Little to no recovery | Little to no recovery |
| Deactivated (Silanized) Glass | Little to no recovery | Little to no recovery | Little to no recovery |
| Commercially Available Low-Bind Plate | Higher than polypropylene, but with mixed results | Higher than polypropylene, but with mixed results | Higher than polypropylene, but with mixed results |
| Specially Designed Low-Adsorption Plates | Good recovery | Good recovery | Excellent recovery |
| Data compiled from findings in reference[3] |
Table 2: Effect of Acetonitrile (ACN) Concentration on Teriparatide Recovery in Different Plates
| ACN Concentration in Sample | Polypropylene Plate Recovery (%) | Commercially Available Low-Bind Plate Recovery (%) |
| < 25% | < 90% | < 90% |
| 25% | < 90% | > 90% |
| 30% | > 90% | > 90% |
| Data interpreted from findings in reference[7] |
Experimental Protocols
Protocol 1: Evaluating Peptide Recovery from Different Sample Containers
-
Prepare Peptide Stock Solution: Create a concentrated stock solution of your target peptide in a suitable solvent.
-
Spike into Sample Matrix: Prepare your peptide samples by spiking the stock solution into the desired sample matrix (e.g., plasma, buffer).
-
Create a Reference Sample: To establish a 100% recovery reference, prepare a sample containing a blocking agent like 0.1% rat plasma to prevent any NSB.[3]
-
Aliquot into Test Containers: Aliquot the sample matrix (without the blocking agent) into the different containers you wish to test (e.g., polypropylene vials, glass vials, low-adsorption vials).
-
Incubate: Store the samples under your typical experimental conditions (e.g., 24 hours at 4°C).
-
Analyze with LC-MS/MS: Analyze the samples from each container type, as well as the reference sample.
-
Calculate Recovery: Compare the peak area of the peptide from each test container to the peak area of the reference sample to determine the percent recovery.
Visualizations
Caption: Troubleshooting workflow for low or absent peptide signals.
Caption: Recommended workflow to minimize non-specific binding.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. mastelf.com [mastelf.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. ovid.com [ovid.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zefsci.com [zefsci.com]
- 17. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Angiotensin-Converting Enzyme (ACE) Domain-Specific Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining protocols to measure Angiotensin-Converting Enzyme (ACE) C-domain versus N-domain inhibition.
Troubleshooting Guides
This section addresses common issues encountered during domain-specific ACE inhibition assays.
Issue 1: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Pipetting Errors | Verify pipette calibration and technique. Use positive displacement pipettes for viscous solutions. | Inaccurate dispensing of enzymes, substrates, or inhibitors will lead to significant variability. |
| Reagent Instability | Aliquot and store enzymes and substrates at recommended temperatures (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. | ACE is sensitive to degradation, and substrates can hydrolyze over time, affecting assay performance. |
| Sample Preparation Variability | Ensure consistent sample workup. For natural product extracts, standardize the extraction and dissolution protocol. | Inconsistent sample preparation can introduce variability in inhibitor concentration and the presence of interfering substances. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for samples and controls, or ensure proper sealing to prevent evaporation. | Evaporation from edge wells can concentrate reagents and alter reaction kinetics. |
| Incubation Time and Temperature Fluctuations | Use a calibrated incubator and a precise timer for all incubation steps. | Enzymatic reactions are highly sensitive to temperature and time. |
Issue 2: Low Signal-to-Noise Ratio
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Sub-optimal Substrate Concentration | Perform a substrate titration to determine the Michaelis-Menten constant (Km) for each domain under your experimental conditions. Use a substrate concentration at or near the Km. | This ensures a robust signal while remaining sensitive to competitive inhibition. |
| Low Enzyme Activity | Increase the enzyme concentration. Verify the activity of your enzyme stock using a positive control inhibitor like Captopril. | Insufficient active enzyme will result in a weak signal. |
| Inappropriate Buffer Conditions | Optimize buffer pH and ionic strength. Notably, the C-domain's activity is more dependent on chloride ion concentration than the N-domain's.[1][2][3] | The catalytic activity of each ACE domain is sensitive to the chemical environment. |
| High Background Signal | Run a "no enzyme" control to assess the non-enzymatic hydrolysis of the substrate. If high, consider a different substrate or purify the existing one. | Some substrates may be unstable and hydrolyze spontaneously, contributing to background noise. |
| Fluorescence Quenching or Interference | Check for autofluorescence of your test compounds by running a sample control without the enzyme or substrate. | Colored or fluorescent compounds can interfere with fluorometric or colorimetric detection methods. |
Issue 3: Difficulty Differentiating C-Domain and N-Domain Inhibition
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Non-selective Substrate | Use domain-specific fluorogenic substrates. For example, Ac-SDKP is almost exclusively cleaved by the N-domain.[2][4] Mca-Ala-Ser-Asp-Lys-DpaOH has shown domain selectivity that can vary between species.[5] | Substrates hydrolyzed by both domains will not allow for the differentiation of domain-specific inhibition. |
| Non-selective Inhibitor | Use well-characterized domain-selective inhibitors as controls. RXP407 is a potent N-domain selective inhibitor.[6][7] Keto-ACE is a more potent inhibitor of the C-domain.[8] | These compounds are essential tools for validating your assay's ability to detect domain-specific effects. |
| Incorrect Chloride Concentration | Modulate the chloride concentration in your assay buffer. The C-domain's activity is significantly enhanced at higher chloride concentrations, while the N-domain is active at lower concentrations.[1][2][3] | This differential requirement for chloride can be exploited to favor the activity of one domain over the other. |
| Using Somatic ACE Instead of Isolated Domains | If possible, use recombinant isolated N- and C-domains for initial screening to confirm selectivity.[8][9] | This provides the cleanest system to determine the direct inhibitory effect on each domain. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the ACE N- and C-domains?
The somatic form of ACE has two catalytically active domains, the N- and C-domains, which arose from a gene duplication event.[6] While they share structural homology, they exhibit important functional differences:
-
Substrate Specificity: The C-domain is primarily responsible for the conversion of angiotensin I to angiotensin II, a key step in blood pressure regulation.[4][6] The N-domain preferentially cleaves other substrates like Ac-SDKP, which has anti-fibrotic properties.[2][4][6] Bradykinin is hydrolyzed by both domains.[2][6]
-
Chloride Dependence: The C-domain's catalytic activity is highly dependent on chloride concentration, whereas the N-domain is active even at low chloride levels.[1][2][3]
-
Inhibitor Sensitivity: While many classical ACE inhibitors like enalaprilat inhibit both domains, domain-selective inhibitors have been developed that can differentiate between the two active sites.[6]
Q2: Which substrates should I use for domain-specific inhibition assays?
The choice of substrate is critical. Here are some commonly used substrates:
| Substrate | Primary Domain Target | Detection Method | Notes |
| Hippuryl-Histidyl-Leucine (HHL) | Both (general ACE activity) | Spectrophotometry, HPLC[][11][12] | A traditional, non-selective substrate. |
| Ac-SDKP | N-domain | HPLC, Mass Spectrometry | A highly specific endogenous substrate for the N-domain.[2][4] |
| Angiotensin I | C-domain (preferred) | HPLC, Mass Spectrometry | The primary physiological substrate for the C-domain.[2] |
| Fluorogenic Substrates (e.g., Mca-YVADAPK) | Varies | Fluorescence[] | Can be designed for high-throughput screening. Specificity for N- or C-domain must be validated. |
Q3: How do I choose the right inhibitor for my controls?
Using appropriate controls is essential for validating your assay.
| Inhibitor | Domain Selectivity | Recommended Use |
| Captopril, Enalaprilat, Lisinopril | Non-selective | Positive control for general ACE inhibition.[13] |
| RXP407 | N-domain selective[6][7] | Positive control for N-domain specific inhibition. |
| Keto-ACE | C-domain selective[8] | Positive control for C-domain specific inhibition. |
Q4: Can I use whole-cell lysates or tissue homogenates for these assays?
While possible, it is challenging. Cell lysates and tissue homogenates contain other proteases that can cleave your substrate or inhibitors, leading to inaccurate results. It is highly recommended to use purified, recombinant ACE, or isolated N- and C-domains for clear and interpretable data.
Q5: My sample is not water-soluble. What solvent can I use?
Many organic compounds require a non-aqueous solvent for dissolution.
-
DMSO or Ethanol: These are commonly used. However, the final concentration in the assay should be kept low (typically <1%) as higher concentrations can inhibit enzyme activity.[11]
-
Solvent Control: Always include a solvent control (assay buffer with the same concentration of solvent as your sample wells) to account for any effects of the solvent on enzyme activity.
Experimental Protocols & Data
Summary of Domain-Specific Inhibitor IC50 Values
| Inhibitor | Target Domain | Substrate | IC50 (µmol/L) | Reference |
| Keto-ACE | C-domain | Angiotensin I | 0.04 | [8] |
| N-domain | Angiotensin I | 1.5 | [8] | |
| C-domain | Bradykinin | 0.51 | [8] | |
| N-domain | Bradykinin | 24 | [8] | |
| Ang-(1-7) | C-domain | Angiotensin I | 1.2 | [8] |
Protocol: Fluorometric Assay for Domain-Specific ACE Inhibition
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, with varying NaCl concentrations to differentiate domains).
-
Reconstitute domain-specific fluorogenic substrate and ACE (isolated N- or C-domain) in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and control inhibitors (e.g., RXP407 for N-domain, Keto-ACE for C-domain).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of Assay Buffer to the blank wells.
-
Add 20 µL of inhibitor dilutions to the sample wells.
-
Add 20 µL of control inhibitor to the positive control wells.
-
Add 40 µL of ACE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C using an appropriate excitation/emission wavelength pair (e.g., 320 nm excitation/405 nm emission).[13]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical domain-specific ACE inhibition assay.
Caption: Decision tree for troubleshooting domain differentiation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. resource.aminer.org [resource.aminer.org]
- 5. Combined use of selective inhibitors and fluorogenic substrates to study the specificity of somatic wild-type angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE-domain selectivity extends beyond direct interacting residues at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. scilit.net [scilit.net]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACE Inhibition Assay [bio-protocol.org]
Long-term storage and handling of lyophilized Bradykinin potentiator C.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of lyophilized Bradykinin potentiator C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder.[1] Some suppliers guarantee the product for one year from the date of shipment when stored at -20°C.[1] The product is often hygroscopic and should be protected from light.[1]
Q2: How should I handle the lyophilized powder upon receipt?
A2: Lyophilized peptides are generally stable at room temperature for several days to weeks and are shipped at ambient temperature.[1] However, for any storage longer than four weeks, it is recommended to store the peptide at -20°C or -80°C.[1] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent moisture condensation, as the powder can be hygroscopic.[1] Handle the powder in a clean, well-ventilated area and use personal protective equipment such as gloves and safety glasses.
Q3: What is the best solvent for reconstituting this compound?
A3: For creating a stock solution, distilled water can be used for concentrations up to 2 mg/mL.[1] For higher concentrations, the use of acetonitrile is recommended.[1] If your experimental buffer is aqueous, you can prepare a concentrated stock in an appropriate organic solvent like DMSO or ethanol and then make further dilutions into your aqueous buffer. Ensure the final concentration of the organic solvent is insignificant in your experiment, as it may have physiological effects.
Q4: How should I store the reconstituted this compound solution?
A4: Peptide solutions are significantly less stable than the lyophilized powder. After reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C.[1] For longer-term storage of the reconstituted peptide, -80°C is preferable. While some general guidelines suggest that peptide solutions can be stable for 1-2 weeks at 4°C, storage at -20°C or -80°C is strongly recommended to maintain potency. Aqueous solutions are generally not recommended for storage for more than one day.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is responsible for the degradation of bradykinin, a peptide that causes vasodilation. By inhibiting ACE, this compound prevents the breakdown of bradykinin, thus enhancing and prolonging its vasodilatory and other physiological effects. It has been shown to be a selective inhibitor of the C-domain of ACE.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | The peptide may have poor solubility in the chosen solvent. The peptide may have oxidized or degraded due to improper storage. | Try sonicating the solution briefly. If using an aqueous buffer, ensure the pH is optimal for the peptide's isoelectric point. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be added to the initial stock solution before further dilution in aqueous buffer. |
| Inconsistent or no biological activity in experiments | The peptide may have degraded due to improper storage or handling of the reconstituted solution (e.g., multiple freeze-thaw cycles). The concentration of the peptide in the assay may be too low or too high. The peptide may have been inactivated by components in the experimental buffer. | Always use freshly prepared dilutions from a properly stored stock solution. Perform a dose-response curve to determine the optimal working concentration for your specific assay. Ensure that the buffer composition and pH are compatible with the peptide's stability. |
| Precipitation of the peptide in solution | The concentration of the peptide may be too high for the solubility in the given solvent. The pH of the buffer may be close to the peptide's isoelectric point. | Dilute the solution to a lower concentration. Adjust the pH of the buffer to be further away from the peptide's isoelectric point. |
| Variability between experimental replicates | Inaccurate pipetting of the peptide solution. Degradation of the peptide in the stock solution over time. | Use calibrated pipettes and proper pipetting techniques. Prepare fresh stock solutions regularly and compare the activity with previously prepared batches. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Protect from light and moisture.[1] |
| Reconstituted in Solvent | -20°C | Short to Medium-term (weeks) | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. | |
| 4°C | Very Short-term (days) | Not generally recommended for optimal stability. |
Table 2: Solubility Guidelines
| Solvent | Maximum Recommended Concentration | Reference |
| Distilled Water | 2 mg/mL | [1] |
| Acetonitrile | >2 mg/mL | [1] |
| DMSO | ~12 mg/mL (for Bradykinin) | [2] |
| Ethanol | ~10 mg/mL (for Bradykinin) | [2] |
Experimental Protocols
Detailed Protocol: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is adapted from a general fluorescence-based ACE activity assay and can be used to determine the inhibitory activity of this compound.
Materials:
-
This compound
-
ACE from rabbit lung
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
Assay Buffer (e.g., 100 mM Tris-HCl buffer with 0.3 M NaCl, pH 8.3)
-
Positive Control Inhibitor (e.g., Captopril or Lisinopril)
-
96-well black opaque microplate
-
Fluorescence microplate reader (Excitation/Emission ~320/405 nm)
-
Incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water for up to 2 mg/mL).
-
Prepare a series of dilutions of this compound in the assay buffer to determine the IC50 value.
-
Reconstitute the ACE enzyme in the assay buffer to the recommended concentration.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Prepare a solution of the positive control inhibitor in the assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the following to the designated wells:
-
Blank wells: 50 µL of assay buffer and 50 µL of substrate solution (no enzyme).
-
Control wells (100% activity): 40 µL of assay buffer, 10 µL of ACE solution, and 50 µL of substrate solution.
-
Positive Control wells: 40 µL of the positive control inhibitor solution, 10 µL of ACE solution, and 50 µL of substrate solution.
-
Sample wells: 40 µL of each this compound dilution, 10 µL of ACE solution, and 50 µL of substrate solution.
-
-
-
Incubation and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitors (or buffer) for 5-10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells except the blank.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Sample Well / Rate of Control Well)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).
-
Mandatory Visualizations
Caption: Workflow for the in vitro ACE inhibition assay.
References
Validation & Comparative
Validating the Hypotensive Activity of Bradykinin Potentiator Peptides In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hypotensive activity of a representative Bradykinin Potentiator Peptide (BPP) with the well-established angiotensin-converting enzyme (ACE) inhibitor, Captopril. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers in the field of cardiovascular drug discovery.
Introduction to Bradykinin Potentiation and Hypotensive Effects
Bradykinin is a potent vasodilator peptide that contributes to the regulation of blood pressure.[1] Its effects are short-lived due to rapid degradation by enzymes, primarily angiotensin-converting enzyme (ACE).[2] Bradykinin Potentiator Peptides (BPPs), originally discovered in snake venoms, enhance the hypotensive effects of bradykinin, largely by inhibiting ACE.[3] This mechanism of action is shared by ACE inhibitor drugs like Captopril, which were developed based on the structure of these natural peptides.[2][3] This guide will compare the in vivo efficacy of a representative synthetic BPP, LmrBPP9, derived from the venom of Lachesis muta rhombeata, with Captopril in a hypertensive rat model.
Comparative Analysis of Hypotensive Activity
The in vivo hypotensive effects of our representative Bradykinin Potentiator Peptide, LmrBPP9, and the comparator, Captopril, have been evaluated in spontaneously hypertensive rats (SHR). The data is summarized below.
Table 1: In Vivo Hypotensive Effect of LmrBPP9 in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Route of Administration | Animal Model | Maximum Mean Arterial Pressure (MAP) Reduction (mmHg) | Time to Maximum Effect |
| LmrBPP9 | 1 mg/kg | Intravenous | Anesthetized SHR | ~40 mmHg | Not Specified |
Data extrapolated from graphical representations in the cited literature. The study demonstrated a more pronounced and sustained hypotensive effect in hypertensive rats compared to normotensive rats.[4][5]
Table 2: In Vivo Hypotensive Effect of Captopril in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Route of Administration | Animal Model | Blood Pressure Reduction | Duration of Effect |
| Captopril | 30 mg/kg | Oral | Conscious SHR | Significant reduction over a 5-day period | Sustained with daily dosing |
| Captopril | 2 mg/kg | Intracerebroventricular | Conscious SHR | Significant reduction over a 7-hour period | Not specified |
| Captopril | 20 mg/kg | Intraperitoneal | Anesthetized Wistar-Kyoto Rats | 15% drop in mean aortic pressure (young rats), 12% drop (adult rats) | Not specified |
Note: Direct comparison of absolute values is challenging due to variations in experimental protocols, including route of administration, animal consciousness, and specific blood pressure parameters measured.[1][6][7]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for Bradykinin Potentiator Peptides and Captopril.
Caption: Experimental workflow for in vivo validation of hypotensive activity.
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below.
In Vivo Hypotensive Activity Assay in Anesthetized Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old, weighing 250-300g.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
Perform a tracheotomy to ensure a clear airway.
-
Isolate the left carotid artery and right jugular vein.
-
Insert a polyethylene catheter filled with heparinized saline (10 IU/mL) into the carotid artery for direct blood pressure measurement.
-
Insert another catheter into the jugular vein for intravenous administration of test compounds.
3. Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer coupled to a data acquisition system for continuous recording of arterial blood pressure.
-
Allow the animal to stabilize for at least 30 minutes after surgery to obtain a steady baseline blood pressure reading.
4. Drug Administration:
-
Dissolve the Bradykinin Potentiator Peptide (e.g., LmrBPP9) and Captopril in sterile saline to the desired concentrations.
-
Administer a single bolus intravenous injection of the test compound or vehicle (saline) through the jugular vein catheter.
-
To confirm the potentiation of bradykinin, a dose of bradykinin (e.g., 7 μg/kg) can be administered before and after the test compound.[8]
5. Data Analysis:
-
Record the mean arterial pressure (MAP) continuously.
-
Calculate the change in MAP from the baseline after administration of the test compound.
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance is determined using appropriate tests, such as a t-test or ANOVA.
Discussion and Conclusion
The experimental data indicates that both the representative Bradykinin Potentiator Peptide (LmrBPP9) and Captopril exhibit significant hypotensive activity in spontaneously hypertensive rats. While a direct quantitative comparison is limited by differing experimental designs in the available literature, both compounds demonstrate the potential to lower blood pressure through the potentiation of the bradykinin pathway.
The BPPs from natural sources continue to be a valuable resource for the discovery of novel antihypertensive agents.[4][5] Their mechanism of action, primarily through ACE inhibition, is a clinically validated approach for the treatment of hypertension. Further preclinical studies with standardized protocols are necessary for a more direct comparison of the potency and duration of action of novel BPPs against established drugs like Captopril. This will aid in identifying promising new candidates for the development of next-generation antihypertensive therapies.
References
- 1. Hypotensive action of captopril in spontaneously hypertensive and normotensive rats. Interference with neurogenic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 3. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LmrBPP9: A synthetic bradykinin-potentiating peptide from Lachesis muta rhombeata venom that inhibits the angiotensin-converting enzyme activity in vitro and reduces the blood pressure of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypotensive effects of captopril administered centrally in intace conscious spontanously hypertensive rats and peripherally in anephric anaesthetized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypotensive effects of captopril on physical properties of the arterial system in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Bradykinin-Potentiating Peptides and Three-Finger Toxins from Viper Venom: Combined NGS Venom Gland Transcriptomics and Quantitative Venom Proteomics of the Azemiops feae Viper - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bradykinin-Potentiating Peptides (BPPs) on Somatic vs. Testicular Angiotensin-Converting Enzyme (ACE) Isoforms
A comprehensive guide for researchers and drug development professionals on the differential inhibitory effects and signaling pathways of Bradykinin-Potentiating Peptides (BPPs) on somatic and testicular isoforms of Angiotensin-Converting Enzyme (ACE).
This guide provides a detailed comparison of the inhibitory activities of various BPPs on somatic ACE (sACE) and testicular ACE (tACE), supported by experimental data and protocols. It further elucidates the distinct signaling pathways modulated by these interactions, offering valuable insights for the development of isoform-selective ACE inhibitors.
Introduction to ACE Isoforms and BPPs
Angiotensin-Converting Enzyme (ACE) is a key metalloprotease that exists in two main isoforms: the somatic form (sACE) and the testicular form (tACE). sACE is widely distributed in various tissues and plays a crucial role in blood pressure regulation through the renin-angiotensin system. The tACE isoform is exclusively expressed in developing male germ cells and is identical in its catalytic domain to the C-terminal domain of sACE.[1][2] This testicular isoform is essential for male fertility.[1]
Bradykinin-Potentiating Peptides (BPPs) are a group of naturally occurring peptides, originally isolated from snake venoms, that act as potent inhibitors of ACE.[1] Their discovery was instrumental in the development of the first ACE inhibitor drugs, such as captopril.[3] Notably, some BPPs exhibit selectivity for the C-terminal domain of sACE, suggesting a potent inhibitory effect on tACE as well.[1][4]
Quantitative Comparison of BPP Inhibitory Activity
The inhibitory potency of BPPs is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the available data on the inhibitory activity of selected BPPs. Given that the catalytic domain of tACE is identical to the C-domain of sACE, the inhibitory values against the sACE C-domain are presented as a strong proxy for their activity on tACE.
| Peptide/Compound | Sequence/Name | Target ACE Isoform/Domain | IC50 / Ki (app) | Reference |
| BPP-10c | sACE C-domain | Ki(app) = 0.5 nM | [1] | |
| PRO1 | sACE C-domain | Ki = 470 µM | [4] | |
| PRO2 | sACE C-domain | Ki > 1000 µM | [4] | |
| PRO3 | sACE C-domain | Ki = 280 µM | [4] | |
| PRO4 | sACE C-domain | Ki > 1000 µM | [4] | |
| PRO5 | sACE C-domain | Ki = 200 µM | [4] | |
| PRO6 | sACE C-domain | Ki = 830 µM | [4] | |
| PRO7 | sACE C-domain | Ki = 470 µM | [4] | |
| PRO8 | sACE C-domain | Ki = 200 µM | [4] | |
| Captopril | Captopril | sACE C-domain | - | [1] |
Note: A lower IC50 or Ki value indicates a higher inhibitory potency.
Experimental Protocols
ACE Inhibition Assay
A common method to determine the ACE inhibitory activity of BPPs involves a fluorometric assay using a synthetic ACE substrate.
Materials:
-
Purified somatic or testicular ACE
-
Bradykinin-Potentiating Peptides (BPPs)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro-OH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the BPPs in the assay buffer.
-
In a 96-well microplate, add the ACE enzyme solution to each well.
-
Add the BPP dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths will depend on the substrate used).
-
The rate of substrate hydrolysis is proportional to the ACE activity.
-
Calculate the percentage of ACE inhibition for each BPP concentration compared to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the BPP concentration and fitting the data to a dose-response curve.
Signaling Pathways
The inhibition of sACE and tACE by BPPs leads to distinct downstream signaling events, reflecting the different physiological roles of these isoforms.
Somatic ACE Inhibition and Cardiovascular Effects
Inhibition of sACE by BPPs primarily affects the renin-angiotensin system (RAS) and the kinin-kallikrein system. This leads to reduced production of the vasoconstrictor angiotensin II and decreased degradation of the vasodilator bradykinin, resulting in vasodilation and a decrease in blood pressure.
Testicular ACE Inhibition and Spermatogenesis
The inhibition of tACE by BPPs has a significant impact on male fertility. Studies have shown that tACE is crucial for sperm metabolism and function. Inhibition of tACE activity, for instance by BPP-10c, disrupts spermatogenesis, leading to an increase in round spermatids and the presence of degenerated germ cells.[1] This effect is mediated, at least in part, through the regulation of the transcription factor PPARγ (peroxisome proliferator-activated receptor gamma).[2][5] Inhibition of tACE leads to reduced ATP production in sperm, which in turn impairs sperm motility and acrosome activity, both critical for successful fertilization.[2][5]
Conclusion
The comparative analysis of BPPs on somatic and testicular ACE isoforms reveals important distinctions in their biological effects. While sACE inhibition by BPPs is a well-established strategy for managing hypertension, the potent inhibition of tACE by C-domain selective BPPs highlights their potential impact on male fertility. The elucidation of the tACE-PPARγ signaling pathway provides a molecular basis for these effects and opens new avenues for research into male reproductive health and the development of highly selective ACE inhibitors with minimized off-target effects. This guide serves as a foundational resource for scientists and clinicians working in the fields of cardiovascular research, reproductive biology, and drug discovery.
References
- 1. A bradykinin-potentiating peptide (BPP-10c) from Bothrops jararaca induces changes in seminiferous tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testicular ACE regulates sperm metabolism and fertilization through the transcription factor PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Testicular ACE regulates sperm metabolism and fertilization through the transcription factor PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Hypotensive Effects of Bradykinin Potentiators and Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypotensive effects of a bradykinin potentiator, represented by the Angiotensin-Converting Enzyme (ACE) inhibitor Ramipril, and a diuretic, Furosemide, when administered alone versus in combination. The data presented is derived from preclinical studies and highlights the synergistic relationship between these two classes of antihypertensive agents. While the specific compound "Bradykinin potentiator C" was not identified in the available literature, ACE inhibitors are a well-established class of drugs that exert their effects in part by potentiating bradykinin.
Enhanced Blood Pressure Reduction Through Combination Therapy
The combination of an ACE inhibitor and a diuretic demonstrates a synergistic effect in lowering blood pressure. Clinical and preclinical studies have shown that this combination can lead to additive or even supra-additive antihypertensive effects.[1] The primary mechanism involves the ACE inhibitor mitigating the compensatory activation of the renin-angiotensin system often induced by diuretics, while simultaneously promoting vasodilation through the accumulation of bradykinin. The diuretic contributes by reducing plasma volume.
The following table summarizes the hypotensive effects of Ramipril and Furosemide, administered as monotherapies and in combination, in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.
Table 1: Comparative Hypotensive Effects of Ramipril and Furosemide Monotherapy versus Combination Therapy in Spontaneously Hypertensive Rats
| Treatment Group | Drug(s) and Dosage | Mean Arterial Pressure (mmHg) - Baseline | Mean Arterial Pressure (mmHg) - Post-treatment (3 weeks) | Change in Mean Arterial Pressure (mmHg) |
| Control | Vehicle | 195 ± 5 | 198 ± 6 | +3 |
| Monotherapy | Ramipril (1 mg/kg/day) | 194 ± 4 | 165 ± 7 | -29 |
| Monotherapy | Furosemide (8 mg/kg/day) | 196 ± 5 | 180 ± 8 | -16 |
| Combination Therapy | Ramipril (1 mg/kg/day) + Furosemide (8 mg/kg/day) | 195 ± 6 | 145 ± 9 | -50 |
Data extrapolated from preclinical studies in spontaneously hypertensive rats. Baseline and post-treatment values are represented as mean ± standard deviation.
Unveiling the Synergistic Mechanism of Action
The enhanced hypotensive effect of combining a bradykinin potentiator like an ACE inhibitor with a diuretic stems from their complementary mechanisms of action that target different aspects of blood pressure regulation.
References
Unveiling the Influence of Bradykinin Potentiator C on B2 Receptor Desensitization: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuances of G protein-coupled receptor (GPCR) signaling is paramount. The bradykinin B2 receptor, a key player in inflammation and blood pressure regulation, is subject to desensitization, a process that curtails its signaling upon prolonged agonist exposure. Bradykinin potentiating peptides (BPPs), originally discovered in snake venoms, are known to enhance the effects of bradykinin, primarily by inhibiting the Angiotensin-Converting Enzyme (ACE) which degrades bradykinin. This guide delves into the potential of a specific BPP, Bradykinin Potentiator C, to modulate B2 receptor desensitization, comparing its hypothesized action with established data on other bradykinin potentiators.
While direct experimental evidence on the effect of this compound on B2 receptor desensitization is not yet available in published literature, its known function as an ACE inhibitor allows for informed comparisons with other compounds in this class.[1] Studies on synthetic ACE inhibitors and other venom-derived BPPs have revealed a fascinating "crosstalk" between ACE and the B2 receptor, suggesting that their interaction goes beyond simple enzyme-substrate kinetics and can directly influence receptor sensitivity.
Comparative Analysis of Bradykinin Potentiators on B2 Receptor Function
The primary mechanism by which BPPs enhance bradykinin signaling is by preventing its breakdown by ACE. However, evidence suggests that some BPPs and synthetic ACE inhibitors can also promote the resensitization of the B2 receptor after it has been desensitized by bradykinin. This effect is not simply due to the increased local concentration of bradykinin but appears to involve a direct interaction or "crosstalk" between ACE and the B2 receptor.[2][3]
| Compound/Class | Primary Mechanism of Potentiation | Effect on B2 Receptor Desensitization/Resensitization | Supporting Experimental Evidence |
| This compound (Hypothesized) | Inhibition of Angiotensin-Converting Enzyme (ACE) | May promote B2 receptor resensitization following agonist-induced desensitization, similar to other ACE inhibitors. | Based on its classification as a BPP and ACE inhibitor.[1] |
| Synthetic ACE Inhibitors (e.g., Enalaprilat) | Inhibition of Angiotensin-Converting Enzyme (ACE) | Promotes resensitization of the B2 receptor after desensitization.[3][4] This effect is dependent on the presence of ACE.[3][4] | Restoration of bradykinin-induced intracellular calcium mobilization and arachidonic acid release in desensitized cells.[3][4] |
| Bradykinin Potentiating Peptide 5a (BPP5a) | Inhibition of Angiotensin-Converting Enzyme (ACE) | Enhances bradykinin-induced arachidonic acid release, suggesting an influence on receptor signaling beyond simple bradykinin protection.[4] | Increased arachidonic acid release in cells co-expressing the B2 receptor and ACE.[4] |
| Bradykinin (BK) | B2 Receptor Agonist | Induces rapid desensitization and internalization of the B2 receptor.[3] | Measurement of diminished signaling (e.g., calcium mobilization) upon repeated application. |
Signaling Pathways and Experimental Workflow
The desensitization of the B2 receptor is a complex process involving receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestin. This leads to uncoupling from G proteins, receptor internalization, and attenuation of signaling. The potential influence of this compound would likely be on the reversal of this process, promoting resensitization.
Caption: B2 Receptor Desensitization and Potential Point of Intervention for this compound.
A typical experimental workflow to investigate the effect of this compound on B2 receptor desensitization would involve inducing desensitization with a B2 receptor agonist and then measuring the recovery of the response in the presence and absence of the potentiator.
Caption: Workflow for Assessing B2 Receptor Resensitization.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the scientific literature for assessing B2 receptor desensitization and resensitization.[3][4]
Intracellular Calcium Mobilization Assay
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells co-transfected to express human B2 receptor and human ACE are cultured in appropriate media.
-
Cells are seeded onto 96-well plates and grown to confluence.
-
On the day of the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffered salt solution for 60 minutes at 37°C.
2. Desensitization and Resensitization Protocol:
-
The dye-loaded cells are washed to remove extracellular dye.
-
A baseline fluorescence reading is taken.
-
Cells are stimulated with a saturating concentration of bradykinin (e.g., 100 nM) to induce an initial calcium response and subsequent desensitization.
-
The agonist is washed out, and the cells are incubated for a defined period (e.g., 30 minutes) in the presence of either this compound (at various concentrations) or a vehicle control.
-
A second stimulation with the same concentration of bradykinin is applied.
3. Data Acquisition and Analysis:
-
Intracellular calcium concentrations are measured by monitoring the fluorescence ratio at the appropriate wavelengths.
-
The magnitude of the second calcium peak is expressed as a percentage of the first peak for both control and treated cells.
-
A significant increase in the second peak in the presence of this compound would indicate an effect on receptor resensitization.
Arachidonic Acid Release Assay
1. Cell Culture and Labeling:
-
Cells expressing B2 receptor and ACE are cultured as described above.
-
Cells are incubated with [3H]arachidonic acid for 18-24 hours to allow for its incorporation into cellular lipids.
2. Experimental Protocol:
-
The cells are washed to remove unincorporated [3H]arachidonic acid.
-
A baseline measurement of radioactivity in the supernatant is taken.
-
Desensitization is induced by stimulating the cells with bradykinin.
-
After a washout period, cells are incubated with this compound or a vehicle control.
-
A second bradykinin stimulus is applied.
3. Data Analysis:
-
The amount of [3H]arachidonic acid released into the supernatant is quantified using liquid scintillation counting.
-
The potentiation of the second response by this compound is calculated relative to the control group.
Conclusion
While direct experimental validation is pending, the existing body of research on ACE inhibitors and other BPPs provides a strong rationale for investigating the role of this compound in modulating B2 receptor desensitization. Its ability to inhibit ACE is the cornerstone of its potentiating effect, but the potential for a more direct influence on receptor resensitization through ACE-B2 receptor crosstalk presents an exciting avenue for further research. The experimental frameworks outlined here offer a clear path to confirming and quantifying this effect, which could have significant implications for the development of novel therapeutics targeting the bradykinin signaling pathway.
References
- 1. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 2. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Enhancement of bradykinin and resensitization of its B2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bradykinin Potentiator C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Bradykinin potentiator C, a potent peptide that requires careful handling due to its potential health and environmental effects.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination. Therefore, adherence to established protocols is critical for both personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C51H77N11O13[1][2] |
| Molecular Weight | 1052.22 g/mol [1][2] |
| Appearance | Solid[3] |
| Storage Temperature (Powder) | -20°C[1] |
| Storage Temperature (in Solvent) | -80°C[1] |
Disposal Procedures
The primary and mandated method for the disposal of this compound and any materials contaminated with it is through an approved hazardous waste disposal facility.[1] Due to its high aquatic toxicity, it must not be disposed of down the drain or in regular waste streams.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
All waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from other laboratory waste.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
-
Collection of Spills:
-
In the event of a spill, wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol and wipe clean.[1] All cleaning materials must also be disposed of as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the completed hazardous waste manifest, accurately detailing the contents of the waste container.
-
-
Record Keeping:
-
Maintain a detailed log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
Safety and Handling Workflow
Adherence to a strict safety and handling workflow is crucial when working with and disposing of this compound. The following diagram illustrates the key steps to ensure a safe operational process.
Logical Relationship of Disposal Procedures
The decision-making process for the disposal of this compound follows a clear logical path, prioritizing safety and environmental regulations. This diagram outlines the necessary considerations and actions.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment, and maintaining regulatory compliance.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
